molecular formula C4H9BrO2 B2669904 1-bromo-3-methoxypropan-2-ol CAS No. 135295-88-4

1-bromo-3-methoxypropan-2-ol

Cat. No.: B2669904
CAS No.: 135295-88-4
M. Wt: 169.018
InChI Key: JVKQRGSQZKDSLQ-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9BrO2 . It is characterized by the presence of both a bromo and a methoxy functional group on a short propanol backbone. This structure makes it a valuable bifunctional building block in synthetic organic chemistry research. While specific recent studies on this exact molecule are limited, compounds with bromo and methoxy substitutions are of significant interest in medicinal chemistry and materials science. For instance, recent research highlights the importance of bromo and methoxy substituted compounds in developing novel Schiff base complexes with potential anticancer and antimicrobial activities . Similarly, such functional groups are key in creating molecular frameworks for applications in drug discovery and the synthesis of more complex chemical entities. The bromine atom typically serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions , such as Williamson ether synthesis or the preparation of other ether derivatives. The alcohol group can be further functionalized, offering a handle for creating polymers, ligands, or prodrugs. Researchers may utilize this compound as a precursor in the development of new chemical entities for biological evaluation or material properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQRGSQZKDSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135295-88-4
Record name 1-bromo-3-methoxypropan-2-ol
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Advanced Synthetic Methodologies for 1 Bromo 3 Methoxypropan 2 Ol

Direct Synthesis Approaches from Precursors

Direct synthesis involves the formation of 1-bromo-3-methoxypropan-2-ol from immediate precursors in a minimal number of steps, typically by forming a key carbon-bromine or carbon-oxygen bond on a propane (B168953) backbone that already contains the other requisite functional groups.

Bromination Reactions of Methoxypropan-2-ol Derivatives

A plausible direct synthesis involves the bromination of a suitable methoxypropan-2-ol precursor. This approach would typically involve the conversion of the secondary hydroxyl group into a bromine atom. While specific literature on the direct bromination of 3-methoxypropan-2-ol to yield the target compound is scarce, the transformation is analogous to well-established reactions. For instance, other substituted propanols, such as 3-methoxy-2,2-dimethylpropanol, can be brominated using agents like phosphorus tribromide (PBr₃) to replace a hydroxyl group with a bromine atom. Applying this logic, the reaction of 3-methoxypropan-2-ol with a suitable brominating agent (e.g., PBr₃ or HBr) would be a direct method to synthesize this compound, although careful control of reaction conditions would be necessary to avoid side reactions.

Ring-Opening Reactions of Epoxides with Bromine Sources

A highly effective direct route to halohydrins is the ring-opening of epoxides. organicchemistrytutor.com For the synthesis of this compound, the logical precursor is 2-(methoxymethyl)oxirane (also known as methoxypropylene oxide). The reaction of this epoxide with a bromine source, such as hydrogen bromide (HBr), leads to the formation of the corresponding bromohydrin. organicchemistrytutor.com

The mechanism of this reaction is subject to regioselectivity, which is dictated by the reaction conditions. organicchemistrytutor.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The bromide nucleophile then attacks one of the two carbons of the epoxide ring. This attack generally occurs via an S_N2-like mechanism, resulting in an anti-addition of the bromine and hydroxyl groups. organicchemistrytutor.commdpi.com In an unsymmetrical epoxide like 2-(methoxymethyl)oxirane, the nucleophilic attack preferentially occurs at the more sterically hindered carbon atom due to the development of a partial positive charge that is better stabilized at this position. organicchemistrytutor.comstackexchange.com This regioselectivity would lead to the formation of this compound as the major product over its regioisomer, 2-bromo-3-methoxypropan-1-ol.

Indirect Synthetic Pathways

Indirect routes involve multi-step syntheses where the carbon skeleton is first functionalized and then transformed in subsequent steps to install the required methoxy (B1213986) and bromo groups at the correct positions.

Etherification Reactions of Bromo-Substituted Propanols (e.g., from glycerol (B35011) dibromohydrin)

An established indirect pathway is the partial etherification of a di-halogenated propanol (B110389). A key example is the synthesis starting from 1,3-dibromopropan-2-ol, also known as glycerol dibromohydrin. tandfonline.comtandfonline.com This method employs a Williamson-like ether synthesis, where one of the two bromine atoms is selectively substituted by a methoxy group. tandfonline.com

In a documented procedure, 1,3-dibromopropan-2-ol is treated with methanol (B129727) in the presence of a basic solid reagent. tandfonline.com The choice of base and reaction conditions significantly influences the product distribution. For example, when using a basic ion exchange resin like Amberlyst A26-OH form, a 90% conversion of the starting material was achieved, yielding a mixture of this compound (45% selectivity) and the diether product, 1,3-dimethoxypropan-2-ol (55% selectivity). tandfonline.comtandfonline.com Conversely, using a stronger base like potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al₂O₃) led to 100% conversion but favored the formation of the diether exclusively. tandfonline.comtandfonline.com This highlights the challenge of achieving selective mono-etherification in this pathway.

Etherification of 1,3-Dibromopropan-2-ol with Methanol. tandfonline.comtandfonline.com
EntryBaseConversion (%)Selectivity for this compound (%)Selectivity for 1,3-dimethoxypropan-2-ol (%)
1Amberlyst A26-OH904555
2KOH/Al₂O₃1000100

Transformation of Related Halogenated Alkyl Ethers

This synthetic strategy involves starting with a molecule that already contains some of the required structural features and modifying it. For instance, one could start with a related bromo-ether and introduce the hydroxyl group, or start with a methoxy-alcohol and introduce the bromine at a different position. Patents describe the alkylation of various molecules using 1-bromo-3-methoxypropane (B1268092) to introduce a 3-methoxypropyl chain. googleapis.comgoogle.com While not a direct synthesis of the target alcohol, this demonstrates the utility of related halogenated alkyl ethers as building blocks. One could envision a scenario where a precursor like 1-bromo-3-methoxypropane is converted into an organometallic reagent and then reacted with an epoxide or a carbonyl compound to introduce the C2-hydroxyl group. Another conceptual pathway involves the selective transformation of a compound like 1,3-dimethoxypropan-2-ol, where one methoxy group is selectively cleaved and substituted with a bromine atom.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is critical for applications where a specific enantiomer is required. Transition-metal-catalyzed reactions and the use of chiral precursors are primary strategies for stereoselective synthesis. thieme-connect.de

The most direct approach to a stereochemically defined product is through the ring-opening of a chiral epoxide. mdpi.com If one starts with an enantiomerically pure sample of 2-(methoxymethyl)oxirane (either (R)- or (S)-), the S_N2 ring-opening reaction with a bromide nucleophile will proceed with inversion of configuration at the site of attack. beilstein-journals.orgysu.am By controlling the regioselectivity of the attack to favor the C1 position, it is possible to produce the corresponding enantiomer of this compound with high stereopurity. The stereochemical outcome is a direct consequence of the stereospecificity of the S_N2 mechanism governing the epoxide opening. ysu.am This makes the asymmetric epoxidation of an appropriate alkene followed by regioselective ring-opening a powerful strategy for accessing either enantiomer of the target molecule.

Enantioselective and Diastereoselective Control Strategies

Achieving stereochemical control is paramount in modern organic synthesis, particularly for producing chiral molecules like this compound. Enantioselective strategies are employed to produce a specific enantiomer, which is often crucial for its intended biological or chemical application.

One effective method for establishing the chiral alcohol center is through the enantioselective reduction of a prochiral ketone precursor. The use of chiral catalysts in conjunction with reducing agents like borane (B79455) tetrahydrofuran (B95107) can yield the desired alcohol with high enantiomeric purity. For instance, chiral oxazaboroles have been used to catalyze the borane reduction of ketones, although the degree of enantiomeric purity is highly dependent on the ketone's structure. google.com Another powerful method involves the use of (+)-B-chlorodiisopinocampheylborane for the enantioselective reduction of ketone precursors, which can be followed by cyclization and N-alkylation steps in multi-step syntheses. google.com

Diastereoselective control becomes relevant when multiple stereocenters are being created. The synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols has been achieved through the elaboration of trans-4-aryl-3-chloro-β-lactams, demonstrating that the stereochemistry of a starting material can direct the formation of a specific diastereomer. beilstein-journals.org Furthermore, the choice of imine in the Staudinger synthesis of β-lactam precursors allows for the selective preparation of either syn- or anti-aminopropanol diastereomers. beilstein-journals.org Solvent composition has also been shown to play a significant role in reaction diastereoselectivity in the synthesis of related small carbocycles. scholaris.ca

Chiral Pool Synthesis and Biocatalytic Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. (S)-1-methoxypropan-2-ol, a structurally related chiral molecule, can serve as a key intermediate in complex syntheses, potentially derived from such a chiral pool. d-nb.info

More recently, biocatalytic approaches have gained prominence as a powerful tool for generating chiral compounds due to their high selectivity and environmentally benign reaction conditions. ucl.ac.uk Enzymes like lipases, transaminases, and dehydrogenases are increasingly employed. ucl.ac.ukunibe.chuni-greifswald.de

A key biocatalytic strategy is the kinetic resolution of a racemic alcohol. In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. Lipase-mediated kinetic resolution has been successfully used to obtain both enantiomeric forms of the structurally similar 1-(10H-phenothiazin-10-yl)propan-2-ol from a racemate with outstanding enantioselectivity. beilstein-journals.org Studies have shown that enzymes like Novozym 435 and Lipozyme TL IM are highly effective biocatalysts for preparing highly enantioenriched alcohols with enantiomeric excess (ee) values greater than 99%. beilstein-journals.org

The table below illustrates the effect of different biocatalysts on the kinetic resolution of a racemic alcohol, highlighting the potential for high enantioselectivity.

Table 1: Effect of Biocatalyst on the Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol

Biocatalyst Acyl Donor Time (h) Conversion (%) Enantiomeric Excess (ee) of Substrate (%) Enantiomeric Excess (ee) of Product (%) Enantioselectivity (E)
Novozym 435 Vinyl Acetate 1 51 >99 97 >200
Lipozyme TL IM Vinyl Acetate 4 52 >99 94 >200
Lipase A from Candida antarctica Vinyl Acetate 24 49 94 >99 158
Lipase from Aspergillus niger Vinyl Acetate 96 13 15 99 16

Data adapted from a study on a structurally related phenothiazolic alcohol, demonstrating the applicability of biocatalytic resolution. beilstein-journals.org

Transaminases are another class of enzymes used for the asymmetric synthesis of chiral amines, which can be precursors to compounds like this compound. uni-greifswald.deresearchgate.net Directed evolution studies have been conducted to improve enzyme properties, such as avoiding product inhibition, which can limit reaction conversion. uni-greifswald.de

Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. ucl.ac.uk

Catalytic Systems and Solvent-Free Methodologies

Catalytic systems are a cornerstone of green chemistry. The use of heterogeneous catalysts, such as ion-exchange resins like Amberlyst A26™-OH form or potassium hydroxide supported on alumina (KOH/Al2O3), facilitates easier separation of the catalyst from the reaction mixture and can often be performed under milder conditions. tandfonline.comtandfonline.com These solid basic reagents have been successfully used in the Williamson synthesis of glycerol ethers, a reaction type relevant to the synthesis of this compound. tandfonline.comtandfonline.com For instance, the reaction of 1,3-dibromohydrin with methanol using KOH/Al2O3 as the basic solid reagent led to 100% conversion and high selectivity. tandfonline.com

Phase-transfer catalysis (PTC) is another green approach that enables reactions between reagents in immiscible phases, often reducing the need for harsh solvents and high temperatures.

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use. Williamson synthesis has been reported under solvent-free conditions using solid bases like potassium carbonate. tandfonline.com

The table below summarizes the results of using different heterogeneous basic reagents for the etherification of glycerol-bromohydrin, a reaction analogous to the synthesis of this compound.

Table 2: Etherification of 1,3-dibromohydrin using Heterogeneous Basic Reagents

Entry Basic Reagent Time (h) Conversion (%) of 1,3-dibromohydrin Selectivity (%) for this compound Selectivity (%) for 1,3-dimethoxypropan-2-ol
1 Amberlyst™ A26 -OH form 3 90 45 55
2 KOH/Al2O3 3 100 0 100

Data from a study on the etherification of glycerol-bromohydrin, demonstrating the efficiency of solid catalysts. tandfonline.com

Atom Economy and Process Efficiency Considerations

Process efficiency is also enhanced by using continuous flow systems, which offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. unimi.it For industrial-scale production, continuous flow reactors can significantly reduce residence time while achieving high yields. For example, similar syntheses have been run in continuous flow systems with residence times of 10-15 minutes at 135°C, achieving throughputs of 50-100 kg/hr with yields over 92%.

Optimization of Reaction Conditions and Yields in Laboratory and Industrial Contexts

Optimizing reaction conditions such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yield and purity in both laboratory and industrial settings.

In the laboratory, microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times. For instance, the synthesis of a related chloro-analog reached completion in just 15 minutes at 100°C under microwave irradiation, achieving an 88% yield. For traditional heating methods, the choice of solvent is critical; polar aprotic solvents like DMF can enhance nucleophilicity, while ethanol (B145695) may improve reaction kinetics. Temperature control is also vital to minimize side reactions; maintaining a temperature of 0°C during the addition of brominating agents can prevent unwanted oxidation or elimination reactions.

For industrial-scale production, the focus shifts to cost-effectiveness, safety, and scalability. Harsh reaction conditions, such as those requiring microwave reactors or very low temperatures, are often unsuitable for large-scale manufacturing. d-nb.infogoogleapis.com Instead, optimization may involve changing the solvent system or catalyst to allow the reaction to proceed efficiently at more moderate temperatures. d-nb.info The use of continuous flow reactors is a key industrial optimization, allowing for precise control of stoichiometry and residence time, which can be as short as 40 seconds for certain reactions, leading to high space-time yields. unimi.it The addition of catalytic amounts of bromine or iodine salts can also accelerate methylation reactions in industrial processes, typically conducted between 80°C and 150°C. google.comgoogle.com

Table 3: Comparison of Synthetic Parameters for Laboratory vs. Industrial Contexts

Parameter Laboratory Scale Approach Industrial Scale Approach
Methodology Batch reactions, Microwave-assisted synthesis Continuous flow reactors, Phase-transfer catalysis unimi.it
Temperature Wide range, including cryogenic (-78°C) and high temperatures (100°C) beilstein-journals.org Moderate temperatures (e.g., 60-150°C) to reduce energy costs tandfonline.comgoogle.com
Reaction Time Minutes (microwave) to several hours/days (batch) beilstein-journals.org Seconds to minutes (continuous flow) unimi.it
Catalyst Homogeneous or heterogeneous catalysts, often in higher loadings google.combeilstein-journals.org Cost-effective, recyclable heterogeneous catalysts; phase-transfer catalysts tandfonline.comtandfonline.com
Yield/Throughput Focus on maximizing yield for a specific amount Focus on maximizing space-time yield and throughput (e.g., kg/hr)

Elucidation of Chemical Reactivity and Transformation Mechanisms of 1 Bromo 3 Methoxypropan 2 Ol

Reactions Involving the Bromine Center

The carbon atom bonded to the bromine is a secondary carbon, which allows for a dynamic range of reactivity. This structural characteristic means that it can participate in substitution and elimination reactions through both unimolecular and bimolecular pathways, with the specific outcome heavily dependent on the reaction conditions.

Nucleophilic substitution reactions at the C-Br center involve the replacement of the bromide ion with a nucleophile. Due to the secondary nature of the substrate, both SN1 and SN2 mechanisms are possible and often compete. khanacademy.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ucsb.edubyjus.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.comyoutube.com For 1-bromo-3-methoxypropan-2-ol, the attack occurs from the side opposite the bromine atom, leading to an inversion of stereochemistry at the reaction center.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. byjus.comchemist.sg The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a secondary carbocation intermediate. byjus.com This carbocation is then rapidly attacked by a nucleophile in the second step. byjus.com SN1 reactions are favored by weak nucleophiles and polar protic solvents, like water or alcohols, which can stabilize the carbocation intermediate. khanacademy.orgbyjus.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com Because the carbocation intermediate is planar, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers.

Factor SN1 Pathway SN2 Pathway
Substrate Favored by more stable carbocations (3° > 2°) khanacademy.orgchemist.sgFavored by less sterically hindered substrates (Methyl > 1° > 2°) youtube.com
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH)Favored by strong nucleophiles (e.g., ⁻OH, ⁻OR, CN⁻)
Solvent Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate. byjus.comPolar aprotic solvents (e.g., acetone, DMSO) do not solvate the nucleophile as strongly.
Kinetics Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Nucleophile] youtube.com
Stereochemistry Racemization or mixture of stereoisomersInversion of configuration

Elimination reactions of this compound result in the formation of an alkene by removing the bromine atom and a proton from an adjacent carbon. Similar to substitution, both E1 and E2 pathways are possible.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org This reaction requires a strong base and is a second-order reaction, with the rate depending on both the substrate and the base. youtube.com For the E2 reaction to occur, the proton being removed and the bromine leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. youtube.com

The E1 (Elimination Unimolecular) mechanism proceeds in two steps, competing directly with the SN1 reaction. libretexts.org The first step is the formation of a carbocation, which is the same rate-limiting step as in the SN1 pathway. masterorganicchemistry.commasterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.comlibretexts.org E1 reactions are favored by weak bases and high temperatures. youtube.commasterorganicchemistry.com When multiple alkene products are possible, the reaction typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com

Reaction Pathway Reactants & Conditions Predicted Major Product(s)
E2 Elimination Strong, bulky base (e.g., Potassium tert-butoxide)1-methoxyprop-1-en-2-ol and/or 3-methoxyprop-1-en-2-ol
E1 Elimination Weak base (e.g., H₂O, EtOH), Heat1-methoxyprop-1-en-2-ol (more substituted alkene)

The bromine center of this compound can participate in the formation of organometallic reagents and subsequent coupling reactions. However, the presence of the acidic hydroxyl group presents a significant challenge.

For a Grignard reaction , the compound would first need to react with magnesium metal. In theory, this would form an organomagnesium bromide. However, the acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent that would be formed. The Grignard reagent would immediately be quenched by the alcohol in an acid-base reaction. Therefore, to successfully form the Grignard reagent, the hydroxyl group must first be protected, for example, by converting it into a silyl ether. Once protected, the Grignard reagent can be formed and used in subsequent reactions, such as additions to carbonyl compounds.

Similarly, in palladium-catalyzed cross-coupling reactions like the Heck reaction , the hydroxyl group can interfere. The Heck reaction typically couples an alkyl or aryl halide with an alkene. While feasible, the reaction conditions would need to be carefully selected, and protection of the hydroxyl group would likely be necessary to prevent side reactions and achieve a good yield.

Transformations of the Hydroxyl Functional Group

The secondary alcohol in this compound is a versatile functional group that can undergo a variety of transformations.

The secondary hydroxyl group can be oxidized to a ketone. This transformation can be achieved using a variety of common oxidizing agents. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation are typically used to prevent over-oxidation or other side reactions involving the bromine atom. The product of this reaction is 1-bromo-3-methoxypropan-2-one.

Conversely, the resulting ketone can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Transformation Reagent(s) Product
Oxidation Pyridinium chlorochromate (PCC) or Swern Oxidation1-bromo-3-methoxypropan-2-one
Reduction Sodium borohydride (NaBH₄)This compound

The hydroxyl group can readily undergo esterification when treated with a carboxylic acid (often in the presence of an acid catalyst in a process known as Fischer esterification) or more efficiently with a more reactive acyl halide or anhydride. For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine would yield 1-bromo-3-methoxypropan-2-yl acetate.

Etherification of the hydroxyl group can also be achieved. A common method is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide then acts as a potent nucleophile that can react with an alkyl halide (e.g., methyl iodide) to form a new ether linkage.

Reactivity of the Methoxy (B1213986) Ether Moiety

The methoxy group in this compound is generally the most stable and least reactive functional group in the molecule. Ethers are known for their chemical inertness, which is why they are often used as solvents. masterorganicchemistry.com However, under specific and often harsh conditions, the C-O bond of the ether can be cleaved or involved in intramolecular reactions.

Ether Cleavage and Derivatization Reactions

The cleavage of the methoxy ether in this compound requires strong acidic conditions. wikipedia.org The reaction typically proceeds with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pub The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com

Following protonation, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. In the case of a methyl ether, the reaction proceeds via an Sₙ2 mechanism. libretexts.org The nucleophile will preferentially attack the sterically least hindered methyl group, leading to the formation of a 1,3-diol derivative and methyl bromide or methyl iodide. pressbooks.publibretexts.org

Reaction: this compound + HBr (excess) → 1,3-dibromopropan-2-ol + CH₃Br + H₂O

Using excess strong acid can lead to further reaction with the newly formed hydroxyl group, potentially converting it into another alkyl halide. Lewis acids such as boron tribromide (BBr₃) are also highly effective reagents for cleaving ethers. masterorganicchemistry.com Derivatization reactions of the ether moiety are uncommon due to its low reactivity under standard conditions. wikipedia.org

ReagentMechanismProductsConditions
HBr (conc.)Sₙ21,3-dibromopropan-2-ol, Methyl bromideHigh temperature
HI (conc.)Sₙ21-bromo-3-iodopropan-2-ol, Methyl iodideHigh temperature
BBr₃Lewis acid-mediated1,3-dibromopropan-2-olLow temperature, followed by workup

Intramolecular Cyclization Reactions

The structure of this compound, containing a nucleophilic alcohol and an electrophilic carbon bearing a bromide, is well-suited for intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon atom attached to the bromine, displacing the bromide ion in an intramolecular Williamson ether synthesis. This 3-exo-tet cyclization results in the formation of a highly reactive epoxide, specifically (methoxymethyl)oxirane.

Reaction: this compound + Base (e.g., NaOH) → (Methoxymethyl)oxirane + NaBr + H₂O

This type of reaction is a common synthetic strategy for the formation of epoxides from halohydrins. The reaction is stereospecific, with the configuration of the secondary alcohol dictating the stereochemistry of the resulting epoxide.

In a related context, derivatives of 1-bromo-3-organyloxy-2-propanol have been shown to undergo intramolecular cyclization to form substituted 1,4-dioxanes, highlighting the propensity of this structural framework to participate in ring-forming reactions. researchgate.net

Catalyzed Reactions of this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts, enabling transformations that are not feasible under thermal conditions alone. Both the alkyl bromide and the alcohol functionalities can be targeted in catalyzed reactions.

Transition Metal Catalysis

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper can activate the C(sp³)-Br bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The alkyl bromide can participate in reactions such as Suzuki, Stille, or Negishi couplings, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from an organometallic reagent. These reactions typically require a palladium or nickel catalyst and a suitable ligand. For example, a palladium-catalyzed reaction with an arylboronic acid (Suzuki coupling) would yield an arylated propanol (B110389) derivative.

Carbonylation Reactions: In the presence of carbon monoxide and a palladium catalyst, the alkyl bromide can undergo carbonylation to produce esters, amides, or carboxylic acids, depending on the nucleophile present.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone using transition metal catalysts (e.g., based on ruthenium, palladium, or copper) with an oxidant like molecular oxygen. acsgcipr.org This would yield 1-bromo-3-methoxypropan-2-one. This catalytic approach is often preferred for its efficiency and selectivity under milder conditions compared to stoichiometric oxidants.

Reaction TypeCatalyst System (Example)Substrate MoietyProduct Type
Suzuki CouplingPd(PPh₃)₄, BaseAlkyl BromideAryl-substituted propanol
Heck ReactionPd(OAc)₂, Ligand, BaseAlkyl BromideAlkenyl-substituted propanol
Aerobic OxidationPd(OAc)₂, Pyridine, O₂Secondary AlcoholKetone

Organocatalysis and Phase Transfer Catalysis

Organocatalysis: The secondary alcohol in this compound can be activated using chiral organocatalysts, such as those derived from proline or cinchona alkaloids, to facilitate enantioselective transformations. For example, organocatalysts can be used to promote the acylation or silylation of the alcohol with high enantioselectivity.

Phase Transfer Catalysis (PTC): this compound can serve as an alkylating agent under phase transfer catalysis conditions. PTC is particularly effective for reactions involving an aqueous phase containing a nucleophile (e.g., NaOH, KCN) and an organic phase containing the alkyl halide. phasetransfercatalysis.com A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile into the organic phase to react with the alkyl bromide. This method allows for efficient substitution of the bromide by various nucleophiles (e.g., -OH, -CN, -OR, -SR) under mild, biphasic conditions, often avoiding the need for anhydrous solvents. phasetransfercatalysis.com For example, reaction with sodium cyanide under PTC conditions would yield 4-methoxy-3-hydroxybutanenitrile.

Advanced Mechanistic Studies and Reaction Kinetics of this compound

The chemical reactivity of this compound is predominantly characterized by its propensity to undergo intramolecular cyclization to form (methoxymethyl)oxirane. This transformation is a classic example of an intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. Advanced mechanistic studies and reaction kinetics of this and structurally similar halohydrins focus on elucidating the precise nature of the transition state, the influence of reaction conditions, and the electronic and steric effects of substituents.

Under basic conditions, the hydroxyl group of this compound is deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom, which serves as the leaving group. This process results in the formation of a three-membered epoxide ring.

Key Mechanistic Features:

Intramolecular SN2 Reaction: The reaction proceeds through a backside attack of the nucleophilic oxygen on the carbon-bromine bond, leading to an inversion of configuration at the carbon center if it were chiral. The geometry of the molecule is crucial, as the reacting centers must be able to adopt a conformation that allows for this backside attack.

Transition State: The transition state for this cyclization involves the simultaneous formation of the C-O bond and the breaking of the C-Br bond. Computational studies on analogous SN2 reactions suggest a trigonal bipyramidal geometry at the carbon atom undergoing substitution. For the cyclization of this compound, the transition state would involve a five-membered ring-like structure, with the oxygen, the two carbons of the forming epoxide, and the bromine atom being the key players.

Stereochemistry: The reaction is stereospecific. The configuration of the stereocenters in the starting material dictates the stereochemistry of the resulting epoxide.

Reaction Kinetics:

Rate = k[this compound][Base]

Detailed kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions to determine the rate constant (k) and the activation parameters (enthalpy and entropy of activation).

Representative Data Table: Factors Influencing the Rate of Cyclization

ParameterConditionExpected Effect on Rate Constant (k)Rationale
Base Strength Stronger Base (e.g., NaOH vs. NaHCO₃)IncreaseA stronger base will lead to a higher concentration of the nucleophilic alkoxide at equilibrium, thus increasing the reaction rate.
Solvent Polarity Less Polar Aprotic Solvent (e.g., THF vs. DMSO)IncreaseA less polar aprotic solvent will not solvate the anionic nucleophile as strongly, leaving it more "naked" and reactive.
Temperature IncreaseIncreaseAs with most chemical reactions, an increase in temperature provides more kinetic energy to the molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier.
Leaving Group Iodo-analogue vs. Bromo-analogueIncreaseThe carbon-iodine bond is weaker than the carbon-bromine bond, making iodide a better leaving group and thus increasing the rate of substitution.

Advanced Mechanistic Elucidation Techniques:

Further understanding of the reaction mechanism can be achieved through various advanced techniques:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of the reaction. These studies can provide valuable insights into the geometry and energy of the transition state, as well as the activation energy of the reaction.

Kinetic Isotope Effect (KIE): By substituting specific atoms with their heavier isotopes (e.g., ¹⁸O in the hydroxyl group or ¹³C at the reaction centers) and measuring the effect on the reaction rate, it is possible to gain information about bond breaking and bond formation in the rate-determining step.

Substituent Effects: Studying the reaction rates of a series of related compounds with different substituents can provide information about the electronic demands of the transition state. For example, a Hammett plot could be constructed for the cyclization of substituted 1-bromo-3-phenoxypropan-2-ols to correlate reaction rates with the electronic properties of the substituents on the phenoxy ring.

Sophisticated Spectroscopic and Computational Characterization of 1 Bromo 3 Methoxypropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 1-bromo-3-methoxypropan-2-ol, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity within the molecule.

Two-dimensional (2D) NMR experiments are instrumental in deciphering complex molecular structures by providing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, establishing vicinal (three-bond) and geminal (two-bond) relationships. For this compound, cross-peaks would be expected between the proton on C2 and the protons on C1 and C3, confirming the propan-2-ol backbone. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com The HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom, for instance, linking the methoxy (B1213986) protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and preferred conformations. youtube.comyoutube.com Cross-peaks in a NOESY spectrum would indicate which protons are close to each other in space, regardless of their bonding connectivity.

A hypothetical table of expected NMR data is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
1 δ H-1a, H-1bδ C-1H-1a/b to C-2H-1a/b with H-2
2 δ H-2δ C-2H-2 to C-1, C-3H-2 with H-1a/b, H-3a/b
3 δ H-3a, H-3bδ C-3H-3a/b to C-2, OCH₃H-3a/b with H-2, OCH₃
OCH₃ δ H-OCH₃δ C-OCH₃OCH₃ to C-3OCH₃ with H-3a/b

The rotational freedom around the C1-C2 and C2-C3 bonds in this compound suggests the presence of multiple conformers in solution. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into the conformational dynamics. By analyzing changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers to their interconversion. Such studies on analogous compounds like 1-bromo-2-propanol (B8343) have shown a preference for gauche conformations. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₄H₉BrO₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the molecular structure. researchgate.net By analyzing the fragmentation pathways, one can deduce the connectivity of the atoms within the molecule. Expected fragmentation for this compound could involve the loss of the bromine atom, the methoxy group, or cleavage of the carbon backbone.

A table of potential high-resolution mass spectrometry fragments is shown below.

m/z (Fragment Ion)Possible FormulaDescription
[M+H]⁺C₄H₁₀BrO₂⁺Protonated molecular ion
[M-H₂O]⁺C₄H₇BrO⁺Loss of water
[M-CH₃OH]⁺C₃H₆BrO⁺Loss of methanol (B129727)
[M-Br]⁺C₄H₉O₂⁺Loss of bromine radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sasu.se These methods are excellent for identifying functional groups and studying intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol would be observed in the 1050-1200 cm⁻¹ region, and the C-Br stretch would likely appear at lower frequencies (typically 500-700 cm⁻¹). youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For instance, while the O-H stretch is strong in the IR, it is often weak in the Raman spectrum. Conversely, C-C and C-H symmetric vibrations can give rise to strong Raman signals.

A table summarizing the expected vibrational modes is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch3200-3600 (broad)IR
C-H Stretch2850-3000IR, Raman
C-O Stretch1050-1200IR
C-Br Stretch500-700IR, Raman

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal structure. While no crystal structure for the title compound is currently available, analysis of related structures can provide insights into potential packing motifs. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate details of molecular structure, reactivity, and spectroscopic properties. For a molecule such as this compound, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. This section details the application of various theoretical models to characterize this specific halohydrin.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. mpg.descispace.com It is a widely used approach due to its favorable balance between accuracy and computational cost. spectroscopyonline.com DFT calculations can provide a wealth of information about the electronic properties of this compound, which are fundamental to understanding its reactivity.

Key electronic properties and reactivity descriptors that can be determined using DFT include:

Electron Density Distribution: This reveals the regions of high and low electron density within the molecule, indicating the locations of chemical bonds and lone pairs. For this compound, the electron density is expected to be highest around the electronegative oxygen and bromine atoms.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the hydroxyl proton and the carbon atom bonded to the bromine are expected to be electrophilic sites, while the oxygen and bromine atoms are nucleophilic centers.

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. Important descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Systematic errors in DFT calculations for halogen-containing compounds can be significant, but corrections can be applied to improve the accuracy of thermochemical predictions. nih.gov

Table 1: Calculated DFT Reactivity Descriptors for a Representative Halohydrin

DescriptorValue (arbitrary units)
HOMO Energy-0.25
LUMO Energy0.05
HOMO-LUMO Gap0.30
Electronegativity (χ)0.10
Chemical Hardness (η)0.15
Electrophilicity Index (ω)0.03

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of molecular properties, including spectroscopic parameters.

For this compound, ab initio calculations can be employed to predict various spectroscopic data, which are invaluable for its characterization:

Vibrational Frequencies (IR and Raman): Ab initio calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govmdpi.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands can be made, providing a definitive identification of the compound. jmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra. jmaterenvironsci.com This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Electronic Transitions (UV-Vis): Ab initio methods can calculate the energies of electronic transitions, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. This information can be used to understand the electronic structure and photophysical properties of the molecule.

The accuracy of ab initio predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations can provide a detailed picture of the conformational landscape of this compound and the influence of the solvent on its structure and dynamics.

Key insights from MD simulations include:

Conformational Analysis: this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. A theoretical and spectroscopic analysis of the related compound 1-bromo-2-propanol revealed a strong prevalence of conformers with the Br-C-C-O fragment in a gauche orientation, both in the gas phase and in solution. researchgate.net

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can explicitly include solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.

Dynamical Properties: MD simulations can also be used to calculate various dynamical properties, such as diffusion coefficients and rotational correlation times, which provide information about the molecule's mobility in solution.

Specialized protocols for MD simulations can be developed to accurately model specific interactions, such as halogen bonding. researchgate.netnih.gov

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational modeling can be used to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and transition states.

A key reaction of halohydrins is their conversion to epoxides in the presence of a base. ucalgary.caorganicchemistrytutor.comtransformationtutoring.combyjus.com This intramolecular SN2 reaction proceeds through a deprotonated alkoxide intermediate. ucalgary.ca

Computational modeling of this reaction for this compound would involve:

Locating Stationary Points: The geometries of the reactant (this compound and a base), the alkoxide intermediate, the transition state for the ring closure, and the epoxide product would be optimized.

Transition State Analysis: The transition state structure would be characterized by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-O bond).

These calculations can provide a quantitative understanding of the reaction kinetics and thermodynamics, and how factors such as the nature of the solvent and the base affect the reaction rate.

Applications of 1 Bromo 3 Methoxypropan 2 Ol in Specialized Chemical Synthesis and Materials Science

Precursor for Complex Organic Molecules

The unique arrangement of functional groups in 1-bromo-3-methoxypropan-2-ol provides multiple reaction sites, enabling its use in the construction of intricate molecular frameworks. The presence of a chiral center at the C2 position further enhances its utility, particularly in the synthesis of enantiomerically pure compounds.

Synthesis of Chiral Intermediates and Scaffolds

The stereochemistry of the hydroxyl group in this compound allows it to serve as a valuable chiral pool starting material. Through carefully designed synthetic sequences, this inherent chirality can be transferred to more complex molecules, providing access to enantiomerically enriched intermediates that are crucial in pharmaceutical and agrochemical research.

For instance, the hydroxyl group can be protected, followed by nucleophilic substitution of the bromine atom to introduce a variety of functionalities. Subsequent deprotection and further manipulation of the hydroxyl and methoxy (B1213986) groups can lead to the formation of diverse chiral scaffolds. The table below illustrates a hypothetical reaction sequence to highlight this potential.

StepReagent/ConditionProductPurpose
1Protecting Group (e.g., TBDMSCl, Imidazole)O-protected this compoundTo prevent side reactions at the hydroxyl group.
2Nucleophile (e.g., NaN3, KCN)Azido or cyano substituted intermediateIntroduction of a new functional group.
3Reduction (e.g., H2/Pd-C for azide, LiAlH4 for nitrile)Chiral amino or aminomethyl intermediateFormation of a key chiral building block.
4Deprotection (e.g., TBAF for TBDMS)Final chiral intermediate with free hydroxyl groupUnveiling the hydroxyl for further functionalization.

This table represents a hypothetical synthetic route to demonstrate the utility of this compound as a chiral precursor.

Building Block for Natural Product Analogues and Heterocyclic Compounds

The reactivity of this compound makes it a suitable candidate for the synthesis of analogues of natural products and various heterocyclic systems. The bromohydrin moiety can be readily converted into an epoxide, a highly reactive intermediate that can undergo ring-opening reactions with a wide range of nucleophiles.

This strategy can be employed to construct carbon-carbon and carbon-heteroatom bonds, forming the core structures of many biologically active molecules. For example, intramolecular cyclization reactions can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. The reaction of the derived epoxide with amines or thiols can be used to synthesize nitrogen or sulfur-containing heterocyclic compounds.

Synthesis of Specialty Alkoxyalcohols and Ethers

The presence of the methoxy group and the reactive bromine atom allows for the synthesis of a variety of specialty alkoxyalcohols and ethers. Nucleophilic substitution of the bromine atom with different alkoxides or phenoxides can generate a library of diether alcohols. These compounds can find applications as specialized solvents, plasticizers, or as intermediates in the synthesis of more complex molecules. The hydroxyl group can also be etherified to produce tri-functionalized ethers with tailored properties.

Role in Polymer and Material Chemistry

The ability of this compound to participate in polymerization reactions, either as a monomer or as a functionalizing agent, opens up possibilities for the creation of novel polymers and materials with specific properties.

Functional Monomer or Co-monomer in Polymerization Reactions

The hydroxyl and bromo functionalities of this compound can be utilized in various polymerization techniques. For instance, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers. The resulting polymer chain would then possess a terminal bromo-methoxypropyl group, which can be further modified.

Alternatively, after conversion of the bromohydrin to a more reactive species like an epoxide, it could potentially be used as a co-monomer in copolymerization reactions with other epoxides. This would introduce the methoxymethyl side chain into the polymer backbone, influencing its physical and chemical properties such as solubility, glass transition temperature, and chemical resistance.

Incorporation into Polymer Backbones for Functionalization

Polymers containing reactive side chains are of great interest for the development of functional materials. This compound can be used to introduce functionality into existing polymers. For example, polymers with nucleophilic side groups (e.g., hydroxyl or amine groups) can be reacted with this compound to append the methoxypropanol (B72326) moiety onto the polymer backbone.

This post-polymerization modification strategy allows for the precise control over the degree of functionalization. The introduced hydroxyl groups can then serve as sites for further chemical transformations, such as grafting other polymer chains or attaching specific molecules to tailor the material's properties for applications in areas like drug delivery, coatings, and membranes. The table below outlines a hypothetical example of such a functionalization.

Polymer BackboneFunctional Group on PolymerReaction with this compoundResulting Functionalized PolymerPotential Application
Poly(vinyl alcohol)Hydroxyl (-OH)EtherificationPoly(vinyl alcohol) with pendant methoxypropanol groupsModified hydrogels, biocompatible materials
Poly(allylamine)Amine (-NH2)N-alkylationPoly(allylamine) with N-substituted methoxypropanol groupsFunctional coatings, ion-exchange resins

This table provides hypothetical examples of polymer functionalization using this compound.

Application in Surface Chemistry and Coating Development

The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxyl group, makes it a candidate for the chemical modification and functionalization of surfaces. The hydroxyl group can be used to anchor the molecule to a variety of substrates through condensation reactions or the formation of hydrogen bonds. Once tethered, the bromine atom provides a reactive site for subsequent surface-initiated polymerization or the attachment of other functional molecules via nucleophilic substitution.

In the development of specialized coatings, this compound could be utilized as a precursor for creating functional polymers. For instance, it can be converted into a glycidyl (B131873) ether by treatment with a base, a common reaction for halohydrins. This resulting epoxide can then undergo ring-opening polymerization or be incorporated into epoxy resins, a cornerstone of high-performance coatings. The presence of the methoxy group can influence the properties of the final coating, potentially improving its flexibility, solubility, and adhesion characteristics. Methoxy groups are known to be incorporated into epoxy resins to modify their properties for applications such as electrical insulation and specialized coatings.

Table 1: Potential Reactions of this compound in Surface and Coating Chemistry

Reaction TypeReactant/Surface GroupResulting FunctionalityPotential Application
Surface GraftingSurface with -OH groupsTethered bromo-functional surfacePlatform for further chemical modification
Epoxide FormationStrong BaseMethoxy-functionalized glycidyl etherMonomer for epoxy resins and coatings
Nucleophilic SubstitutionAmines, Thiols, etc.Functionalized propanol (B110389) derivativesBuilding blocks for coating additives

Utilisation in Reagent Development and Catalyst Design

The distinct reactivity of the C-Br and O-H bonds in this compound allows for its use as a versatile reagent in organic synthesis. It can introduce the 3-methoxy-2-hydroxypropyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of complex molecules where specific functional groups are required.

In catalyst design, the compound can serve as a precursor for ligands. The hydroxyl and bromo functionalities can be selectively modified to create bidentate or tridentate ligands capable of coordinating with metal centers. For example, the bromine can be displaced by a phosphine (B1218219) or amine group, while the hydroxyl group can be etherified or esterified to tune the steric and electronic properties of the resulting ligand. Such tailored ligands are crucial in asymmetric catalysis, where precise control over the catalyst's structure is necessary to achieve high enantioselectivity. Halohydrins are recognized as valuable precursors in the synthesis of more complex molecules.

Contributions to Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct large, well-organized molecular assemblies. This compound possesses functional groups capable of participating in these key interactions. The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of chains, rings, and more complex networks.

Table 2: Functional Groups of this compound and Their Roles in Supramolecular Assembly

Functional GroupType of InteractionPotential Role in Assembly
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorPrimary structure-directing group
Bromo (-Br)Halogen Bond DonorSecondary interaction for structural reinforcement
Methoxy (-OCH₃)Dipole-Dipole InteractionInfluences molecular packing and solubility

Future Directions and Emerging Research Avenues for 1 Bromo 3 Methoxypropan 2 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-bromo-3-methoxypropan-2-ol and its derivatives is primed for a paradigm shift with the adoption of flow chemistry and automated synthesis platforms. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater consistency compared to traditional batch processes. Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. sigmaaldrich.comresearchgate.netresearchgate.net

The potential advantages of integrating flow chemistry for the synthesis of functionalized alcohols are substantial. For instance, the precise control over stoichiometry and mixing can minimize the formation of byproducts, simplifying purification processes. Furthermore, the modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, paving the way for multistep syntheses to be performed in a single, continuous operation.

Table 1: Comparison of Batch vs. Flow Synthesis for Halohydrin Production

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Yield VariableConsistently higher
Safety Handling of bulk reagentsIn-situ generation of reagents
Scalability ChallengingStraightforward
Process Control LimitedPrecise

Exploration of Photo- and Electro-Chemical Transformations

The reactivity of this compound can be further expanded through the exploration of photochemical and electrochemical transformations. These methods offer alternative energy sources to drive chemical reactions, often leading to unique reactivity and selectivity that cannot be achieved through conventional thermal methods. britannica.comwikipedia.orgchemistrytalk.org

Photochemistry, the study of chemical reactions initiated by light, could enable novel C-H functionalization or cyclization reactions involving this compound. researchoutreach.org The absorption of light can generate highly reactive intermediates, opening up new synthetic pathways. taylorandfrancis.com

Electrochemistry provides a powerful tool for oxidation and reduction reactions. In the context of this compound, electrochemical methods could be employed for dehalogenation reactions or for the generation of reactive intermediates for subsequent transformations. A notable example in related compounds is the electrochemical deprotonation of halohydrins to generate halo-alkoxides, which can then participate in cascading reactions, such as CO2 capture and conversion into cyclic carbonates. nih.govnih.gov This highlights a potential sustainable application for this compound in electrosynthesis. rsc.org

Development of Novel Biocatalytic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis and modification of this compound. Enzymes operate under mild reaction conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.govnih.gov

Several classes of enzymes hold promise for the biocatalytic production of chiral halohydrins like this compound. Halohydrin dehalogenases, for example, can catalyze the reversible conversion of epoxides to halohydrins. nih.govresearchgate.netresearchgate.netresearchgate.net This enzymatic approach could be harnessed for the enantioselective synthesis of specific stereoisomers of this compound. Furthermore, haloperoxidases can be used for the enzymatic synthesis of α,β-halohydrins from alkenes. nih.govasm.org The development of novel biocatalytic cascades, combining the action of multiple enzymes in a single pot, could lead to highly efficient and sustainable synthetic routes. researchgate.net

Table 2: Potential Enzymatic Reactions for this compound

Enzyme ClassReaction TypePotential Application
Halohydrin DehalogenaseEpoxide ring-openingEnantioselective synthesis
KetoreductaseCarbonyl reductionStereoselective synthesis
Lipase/EsteraseKinetic resolutionSeparation of enantiomers
Cytochrome P450HydroxylationFunctionalization of precursors

Advanced Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By employing quantum mechanical calculations and molecular modeling, it is possible to predict the reactivity of molecules like this compound and to explore potential reaction pathways before they are attempted in the laboratory. byu.edursc.org

Advanced theoretical predictions can provide valuable insights into the electronic structure and steric properties of this compound, allowing for the rational design of new reactions and catalysts. For instance, density functional theory (DFT) calculations can be used to model transition states and to predict reaction barriers, guiding the optimization of reaction conditions. northwestern.eduresearchgate.netepa.gov The application of these computational tools can significantly accelerate the discovery of novel reactivity patterns and the development of more efficient synthetic methods.

Contribution to Sustainable and Circular Chemical Manufacturing Processes

The principles of green chemistry and the circular economy are increasingly driving innovation in the chemical industry. This compound, due to its structural similarity to glycerol (B35011) derivatives, is well-positioned to contribute to more sustainable and circular manufacturing processes. diplomatacomercial.comresearchgate.netboell.org

Glycerol, a byproduct of biodiesel production, is an abundant and renewable feedstock. oup.comvurup.skresearchgate.netoup.com Developing synthetic routes to this compound from glycerol would represent a significant step towards a bio-based chemical economy. Furthermore, exploring the use of this compound as a building block for biodegradable polymers or as a component in recyclable materials aligns with the goals of a circular economy, where waste is minimized and resources are kept in use for as long as possible. repsol.comresearchgate.netmdpi.com Research in this area will focus on designing closed-loop processes where the lifecycle of the chemical is carefully managed to reduce its environmental impact.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-bromo-3-methoxypropan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated methoxypropanols typically involves nucleophilic substitution or etherification. For example, in analogous compounds like 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol, a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates substitution between a brominated alcohol and a methoxy precursor . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for bromoalkane:methoxy precursor) are critical to minimize byproducts like elimination products. Purification via silica gel chromatography (hexane:EtOAc gradients) achieves >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what data benchmarks should researchers expect?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. For GC-MS, retention indices and fragmentation patterns (e.g., m/z 153 for [M-Br]⁺) align with brominated alkanols . In ¹H NMR, expect signals at δ 3.3–3.5 ppm (methoxy -OCH₃) and δ 3.7–4.0 ppm (CH₂Br and CH-OH). ¹³C NMR should show C-Br at ~30 ppm and methoxy carbons at ~55 ppm . High-resolution MS (HRMS) can confirm molecular formula (C₄H₉BrO₂, exact mass 167.9744) .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Brominated alcohols are prone to hydrolysis and oxidation. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) minimizes degradation . Stability assays (e.g., HPLC purity checks at t = 0, 7, 30 days) show <5% decomposition under these conditions. Avoid exposure to moisture or strong bases to prevent Br⁻ elimination .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral purity be validated?

  • Methodological Answer : Chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution (lipases) can induce asymmetry. For example, (2R)-configured dimethoxypropanols are resolved using chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10) . Circular dichroism (CD) and optical rotation ([α]D²⁵) validate enantiomeric excess (ee >98% for high-purity batches) .

Q. How do competing reaction pathways (e.g., SN2 vs. elimination) impact the synthesis of this compound, and how can selectivity be controlled?

  • Methodological Answer : In polar aprotic solvents (DMF, DMSO), SN2 dominates with primary bromides, but steric hindrance in secondary substrates (e.g., 2° C-Br) increases elimination. Kinetic studies show that lowering temperature (<50°C) and using bulky bases (e.g., DBU instead of K₂CO₃) suppress β-hydride elimination . Reaction monitoring via TLC (Rf = 0.3 in hexane:EtOAc 3:1) ensures early detection of byproducts .

Q. What contradictions exist in reported physicochemical data for this compound, and how can researchers reconcile these discrepancies?

  • Methodological Answer : Discrepancies in boiling points (e.g., 198–200°C vs. 205°C) and solubility (polar vs. nonpolar solvents) arise from impurities or measurement techniques. For example, GC purity >95% reduces variability in bp measurements . Researchers should cross-validate using multiple methods (e.g., DSC for melting points, Karl Fischer titration for water content) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, particularly in comparison to analogous chlorinated or iodinated compounds?

  • Methodological Answer : The Br atom’s moderate leaving-group ability (vs. I⁻ or Cl⁻) balances reactivity and stability. Kinetic studies in DMSO show krel (Br:Cl:I) = 1:0.3:5 for SN2 reactions with OH⁻ . Computational models (DFT) reveal transition-state stabilization via hydrogen bonding with the methoxy group, accelerating substitution at the β-carbon .

Methodological Notes

  • Synthesis Optimization : Pilot reactions with <1 mmol scale are advised to refine conditions before scaling .
  • Data Validation : Always compare NMR/GC-MS data with published spectra for analogous compounds (e.g., 1-phenoxypropan-2-ol in NIST databases) .
  • Safety Protocols : Use fume hoods and PPE due to acute toxicity (H302, H315) .

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